Astrazon Orange G

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Hematology

Astrazon Orange G is commonly used in leukocyte differentiation, a process that identifies the different types of white blood cells. The dye selectively stains specific types of white blood cells based on their unique characteristics. For example, Astrazon Orange G can differentiate between:

- Granulocytes: These cells appear orange-red with Astrazon Orange G staining. Source: Sigma-Aldrich product page for Astrazon Orange G:

- Lymphocytes: These cells stain a pale orange or pink with Astrazon Orange G. Source: Sigma-Aldrich product page for Astrazon Orange G:

- Monocytes: These cells appear light pink with Astrazon Orange G staining. Source: Sigma-Aldrich product page for Astrazon Orange G:

This ability to differentiate white blood cells makes Astrazon Orange G a valuable tool for hematologists in diagnosing various blood disorders, including leukemia and lymphoma.

Histology

In histology, Astrazon Orange G is used for staining connective tissues such as collagen and elastin. These tissues appear red-orange with Astrazon Orange G staining, allowing researchers to visualize their structure and distribution within a tissue sample. Source: PubChem entry for Astrazon Orange G:

Astrazon Orange G, also known as Basic Orange 21, is a synthetic dye primarily used in the textile industry. Its chemical structure is characterized by the formula C22H23ClN2, and it has a molecular weight of approximately 364.89 g/mol. This compound exhibits an intense orange color, making it suitable for dyeing various materials. The dye is soluble in water and has an absorbance peak at 492 nm, which contributes to its vibrant color in aqueous solutions .

Astrazon Orange G's mechanism of action relies on its electrostatic interactions. The positively charged dye binds to negatively charged biomolecules, effectively "highlighting" them for visualization and analysis []. This binding doesn't typically alter the biological function of the target molecule.

The biological activity of Astrazon Orange G has been a subject of research due to its potential environmental and health impacts. Studies indicate that the dye can exhibit cytotoxicity and mutagenicity, raising concerns about its effects on aquatic life and human health upon exposure. The dye's ability to induce oxidative stress in cells has been documented, leading to DNA damage and other harmful effects . Consequently, assessing the biological impact of Astrazon Orange G is essential for evaluating its safety in industrial applications.

Astrazon Orange G can be synthesized through various chemical processes typically involving azo coupling reactions. The synthesis generally begins with the preparation of diazonium salts, which are then coupled with appropriate coupling components to form the final dye structure. This method allows for the production of high-purity dye suitable for industrial applications. Specific conditions such as pH, temperature, and reaction time are critical to achieving optimal yields and desired properties of the dye .

Astrazon Orange G is primarily used in the textile industry for dyeing fabrics such as cotton, wool, and silk. Its vibrant color makes it a popular choice for producing bright shades in textiles. Additionally, it finds applications in other areas such as paper manufacturing and food coloring (though this usage may be regulated due to safety concerns). Furthermore, research into its photocatalytic degradation potential has opened avenues for environmental cleanup applications .

Studies on Astrazon Orange G have focused on its interactions with various materials during wastewater treatment processes. For instance, investigations into its adsorption onto natural Moroccan phosphate rock have shown promising results for removing the dye from contaminated water sources. The interaction mechanisms often involve physical adsorption processes influenced by factors such as pH and temperature . Moreover, studies have explored the efficacy of photocatalysts like titanium dioxide in degrading Astrazon Orange G under UV light, highlighting its potential for environmental remediation .

Astrazon Orange G shares similarities with several other azo dyes commonly used in various industries. Below is a comparison table highlighting some similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Basic Orange 21 | C22H23ClN2 | High solubility; intense color; cytotoxic effects |

| Orange II | C16H10N2Na2O4S | Used primarily in food; less toxic than Astrazon |

| Methyl Orange | C14H14N3NaO3S | pH indicator; more stable under acidic conditions |

| Acid Orange 7 | C16H11N2NaO4S | Used in textile and leather; lower toxicity |

Uniqueness: Astrazon Orange G is distinguished by its intense orange hue and specific interactions during degradation processes that make it a focus of environmental studies. Its cytotoxic properties also set it apart from some other azo dyes that may be less harmful.

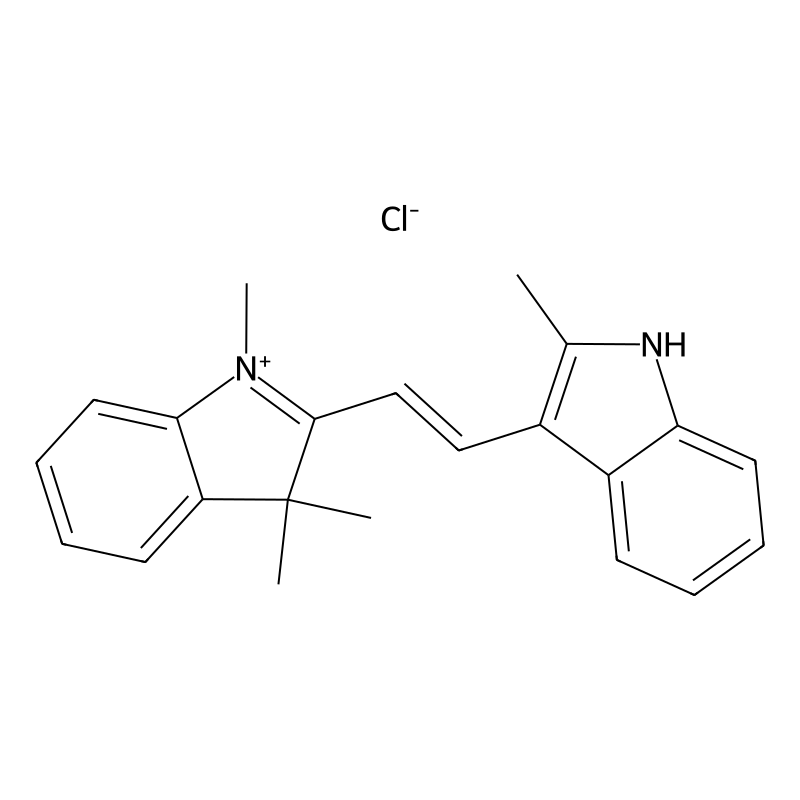

Astrazon Orange G, known chemically as 1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-3H-indolium chloride, represents a significant cationic dye with the molecular formula C₂₂H₂₃ClN₂ and molecular weight of 350.88 g/mol [1] [3]. This brick-red powder exhibits characteristic absorption maxima at 490-492 nm with extinction coefficients exceeding 19,000 at 487-493 nm, making it particularly valuable for textile dyeing and biological staining applications [1] [8].

Precursor Selection and Reaction Mechanisms

The synthesis of Astrazon Orange G relies on carefully selected precursor compounds that undergo condensation reactions to form the final cationic dye structure [7]. The primary precursors include 2-methylindole and 2-(1,3,3-trimethylindolin-2-yl)acetaldehyde, which serve as the fundamental building blocks for this methine-class dye [11].

The reaction mechanism involves the condensation of 2-methylindole with the trimethylindoline acetaldehyde derivative in the presence of hydrochloric acid at elevated temperatures of approximately 90°C [7] [11]. This condensation reaction proceeds through the formation of an intermediate imine structure, which subsequently undergoes cyclization and protonation to yield the final quaternary ammonium salt [7]. The reaction can be represented by the general mechanism where the indole nitrogen acts as a nucleophile attacking the carbonyl carbon of the aldehyde component [42].

Research findings indicate that the condensation process involves the formation of a conjugated methine bridge between two indole moieties [13]. The methylindole precursor, with its enhanced nucleophilicity due to the electron-donating methyl group, readily participates in electrophilic substitution reactions [19]. The 2-methylindole starting material exhibits favorable reactivity patterns due to its specific substitution pattern, which activates the indole ring toward condensation reactions [14] [16].

The trimethylindoline acetaldehyde component provides the necessary carbonyl functionality for the condensation reaction [18]. This aldehyde precursor is synthesized through specialized methods involving the formylation of trimethylindoline derivatives [48]. The presence of the trimethyl substitution pattern on the indoline ring system contributes to the stability and color properties of the final dye product [50].

| Precursor Component | Chemical Formula | Function in Synthesis | Key Properties |

|---|---|---|---|

| 2-Methylindole | C₉H₉N | Nucleophilic partner | Enhanced reactivity due to methyl activation [14] |

| Trimethylindoline acetaldehyde | C₁₃H₁₅NO | Electrophilic carbonyl source | Provides aldehydic functionality for condensation [18] |

| Hydrochloric acid | HCl | Catalyst and counterion source | Facilitates condensation and provides chloride anion [7] |

Catalytic Systems and Process Optimization

The industrial production of Astrazon Orange G employs acid-catalyzed condensation systems that require precise control of reaction parameters to achieve optimal yields and product quality [22]. Hydrochloric acid serves as both the primary catalyst for the condensation reaction and the source of the chloride counterion in the final salt structure [7] [11].

Process optimization studies have demonstrated that temperature control represents a critical factor in achieving high conversion rates and minimizing side product formation [23]. The optimal reaction temperature of 90°C provides sufficient thermal energy to drive the condensation while preventing decomposition of the sensitive indole precursors [11]. Temperature variations outside this range can lead to reduced yields and increased formation of unwanted byproducts [24].

Recent advances in catalytic systems for cationic dye synthesis have explored the use of alternative acid catalysts and improved reaction conditions [22]. The selection of hydrochloric acid as the preferred catalyst system results from its ability to provide both catalytic activity and the required chloride anion for salt formation [25]. This dual functionality eliminates the need for separate catalyst and salt-forming steps in the manufacturing process [22].

Research into process optimization has identified several key parameters that influence reaction efficiency and product quality [26]. These include catalyst concentration, reaction time, solvent selection, and agitation rates [23]. Industrial implementations typically employ continuous monitoring systems to maintain optimal conditions throughout the production cycle [24].

The development of modern catalytic systems has incorporated principles of green chemistry to minimize environmental impact while maintaining production efficiency [22]. Advanced catalyst recovery and recycling systems have been implemented to reduce waste generation and improve economic viability [27]. These systems enable the recovery and reuse of hydrochloric acid catalyst, reducing both raw material consumption and waste disposal requirements [24].

| Process Parameter | Optimal Range | Impact on Production | Monitoring Method |

|---|---|---|---|

| Temperature | 85-95°C | Critical for yield and selectivity [11] | Continuous thermal monitoring |

| Catalyst concentration | Stoichiometric to excess | Affects reaction rate and completeness [22] | Acid titration analysis |

| Reaction time | 2-6 hours | Influences conversion and side products [23] | Thin layer chromatography |

| pH control | Acidic conditions | Essential for proper salt formation [7] | pH electrode monitoring |

Purification Techniques and Quality Control Protocols

The purification of Astrazon Orange G involves multiple separation and purification stages designed to remove unreacted starting materials, byproducts, and impurities [28]. The primary purification method employs crystallization techniques that take advantage of the differential solubility properties of the desired product versus impurities [33].

Initial purification begins with precipitation of the crude product from the reaction mixture by adjusting the solution conditions [11]. The cationic nature of Astrazon Orange G allows for selective precipitation through manipulation of ionic strength and pH conditions [28]. This precipitation step effectively removes most unreacted neutral precursors and facilitates initial product isolation [30].

Recrystallization represents the principal purification technique for achieving high-purity Astrazon Orange G [33]. The process involves dissolving the crude product in a suitable solvent system at elevated temperature, followed by controlled cooling to promote selective crystallization of the pure dye [33]. The choice of recrystallization solvent significantly impacts both yield recovery and final product purity [28].

Quality control protocols incorporate multiple analytical techniques to ensure consistent product specifications [35]. High-performance liquid chromatography serves as the primary method for purity determination and impurity profiling [31]. Spectrophotometric analysis confirms the characteristic absorption properties and color strength of the final product [8].

Advanced purification techniques have been developed to address specific impurity challenges in cationic dye manufacturing [34]. These include selective extraction methods that exploit the differential solubility characteristics of ionic versus neutral impurities [28]. Ion-exchange chromatography has proven particularly effective for removing trace ionic contaminants that may affect dye performance [31].

Filtration processes play a crucial role in the final purification stages [33]. Mechanical filtration removes particulate matter and undissolved impurities, while specialized membrane filtration can provide additional purification of dissolved contaminants [29]. The implementation of multiple filtration stages ensures consistent product quality and appearance [32].

| Purification Stage | Method | Target Impurities | Quality Control Test |

|---|---|---|---|

| Initial precipitation | pH adjustment | Unreacted precursors [28] | Visual inspection and yield |

| Recrystallization | Solvent-based crystallization | Organic impurities [33] | Melting point and HPLC |

| Washing | Solvent washing | Residual salts [30] | Conductivity measurement |

| Final filtration | Mechanical separation | Particulates [32] | Particle size analysis |

| Drying | Controlled dehydration | Moisture content [35] | Karl Fischer titration |

Scalability Challenges in Manufacturing

The transition from laboratory-scale synthesis to industrial production of Astrazon Orange G presents numerous technical and economic challenges that must be addressed to achieve commercial viability [36]. Raw material supply consistency represents one of the primary scalability concerns, particularly regarding the availability of specialized indole precursors [37].

Heat management becomes increasingly complex as reaction volumes increase from laboratory to industrial scale [39]. The exothermic nature of the condensation reaction requires sophisticated temperature control systems to maintain uniform reaction conditions across large reactor volumes [24]. Inadequate heat removal can lead to hot spots that promote side reactions and reduce product quality [36].

Process scale-up studies have identified critical factors that affect the successful translation of laboratory procedures to industrial manufacturing [41]. Mixing efficiency becomes particularly important in large-scale reactors where achieving homogeneous distribution of reactants and catalyst can be challenging [39]. The implementation of advanced agitation systems and reactor design modifications helps address these mixing challenges [26].

Economic considerations play a significant role in determining the feasibility of large-scale Astrazon Orange G production [38]. The cost of specialized precursor materials can represent a substantial portion of the overall manufacturing cost, particularly when compared to conventional synthetic dyes [36]. Process optimization efforts focus on maximizing yield and minimizing waste to improve economic competitiveness [37].

Environmental compliance requirements add additional complexity to industrial-scale production [36]. The management of acidic waste streams from the hydrochloric acid catalyst system requires sophisticated treatment technologies [40]. Advanced effluent treatment systems must be implemented to meet environmental discharge standards while maintaining cost-effectiveness [34].

Equipment requirements for industrial cationic dye production differ significantly from conventional organic synthesis operations [41]. Specialized corrosion-resistant materials are necessary to handle the acidic reaction conditions over extended periods [39]. The implementation of continuous monitoring and control systems ensures consistent product quality while minimizing operator intervention [26].

| Scalability Challenge | Technical Issues | Economic Impact | Mitigation Strategy |

|---|---|---|---|

| Raw material supply | Precursor availability and quality [37] | Higher material costs | Multiple supplier contracts |

| Heat management | Temperature control in large reactors [39] | Energy costs and yield loss | Advanced cooling systems |

| Mixing efficiency | Homogeneous distribution challenges [41] | Reduced product quality | Improved agitation design |

| Waste treatment | Acidic effluent management [40] | Treatment and disposal costs | Recovery and recycling systems |

| Equipment requirements | Corrosion-resistant materials [39] | Higher capital investment | Specialized reactor design |

| Quality consistency | Batch-to-batch variation [35] | Product rejection costs | Statistical process control |

Astrazon Orange G, also known as Basic Orange 21 or Color Index 48035, exhibits distinct solubility characteristics that reflect its cationic nature and indolium structure. The compound demonstrates pH-dependent solubility behavior with optimal dissolution in polar protic solvents [1] [2] [3].

Aqueous Solubility Characteristics

The dye shows limited solubility in cold water but becomes readily soluble upon heating [4] [5] [6]. This temperature-dependent behavior is attributed to the enhanced molecular mobility and weakened intermolecular interactions at elevated temperatures. In hot water, the compound dissolves completely to produce a characteristic yellow-orange solution [5] [6].

Organic Solvent Compatibility

Astrazon Orange G demonstrates excellent compatibility with methanol-water systems, achieving a solubility of 10 mg/mL in a 1:1 methanol:water mixture, producing a clear to hazy red-orange solution [1] [2] [3]. In pure ethanol, the compound is readily soluble, forming yellow-orange solutions suitable for extraction and analytical procedures [4] [6].

The dye shows good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile, making it suitable for nuclear magnetic resonance spectroscopy and high-performance liquid chromatography applications [7]. However, it demonstrates poor solubility in non-polar organic solvents including dichloromethane and other hydrocarbon-based systems [8].

Deep Eutectic Solvent Systems

Recent studies have demonstrated the effectiveness of cholinium-based deep eutectic solvents for Astrazon Orange G extraction, achieving recovery rates between 80.2% and 105.0% [9] [10]. These environmentally friendly solvents represent a sustainable alternative for industrial extraction processes, particularly in food safety applications where the dye is monitored as an illegal additive.

Thermal Stability and Decomposition Kinetics

Astrazon Orange G exhibits remarkable thermal stability under normal operating conditions, maintaining its structural integrity and color properties across a wide temperature range [11] [12] [13].

Temperature Stability Range

The compound demonstrates excellent stability at room temperature storage conditions (20-25°C) with no observable degradation over extended periods [1] [2] [14]. Under industrial dyeing conditions, the dye maintains complete color stability at temperatures up to 120°C, making it suitable for high-temperature textile processing applications [4] [5] [6].

Decomposition Characteristics

While specific decomposition kinetics data for Astrazon Orange G is limited in the literature, related indolium dyes typically undergo thermal decomposition at temperatures exceeding 400°C [15]. The compound is described as stable under normal conditions with no tendency toward spontaneous decomposition at ambient temperatures [12].

Advanced oxidation processes can achieve complete mineralization of the dye, with studies demonstrating degradation rates dependent on catalyst type, temperature, and reaction conditions [16] [17]. Photocatalytic degradation studies have shown that the compound can be effectively decomposed using titanium dioxide and zinc oxide catalysts under various light sources [18] [19].

Kinetic Considerations

The thermal stability of Astrazon Orange G is attributed to the resonance stabilization of its indolium cation structure and the presence of aromatic ring systems that distribute thermal energy effectively [20]. The compound's resistance to thermal degradation makes it particularly valuable for applications requiring elevated processing temperatures.

Spectroscopic Fingerprints (UV-Vis, FTIR, NMR)

Astrazon Orange G possesses distinctive spectroscopic characteristics that enable its identification, quantification, and structural elucidation across multiple analytical platforms [1] [21] [22].

UV-Visible Spectroscopic Properties

The compound exhibits a primary absorption maximum at 490 nm in aqueous solution, corresponding to the π-π* electronic transition of the extended conjugated system [1] [2] [21]. The absorption range spans 487-493 nm across different solvent systems, with slight wavelength shifts depending on the medium polarity and hydrogen bonding interactions [1] [2] [3].

The molar extinction coefficient demonstrates exceptional values of ≥19,000 L·mol⁻¹·cm⁻¹ at the primary absorption maximum (487-493 nm) and ≥3,000 L·mol⁻¹·cm⁻¹ in the ultraviolet region (268-274 nm) [1] [2] [22]. These high extinction coefficients enable sensitive analytical detection at low concentrations.

Fluorescence Spectroscopic Characteristics

Astrazon Orange G exhibits unique fluorescence properties that distinguish it from structurally similar compounds [23] [24] [20]. The dye demonstrates a remarkably low quantum yield, approximately 1000 times lower than fluorescein, yet maintains an exceptionally high fluorescence polarization (FP ≈ 0.470 in water) [24] [20].

The compound shows an extremely short fluorescence lifetime (τ = 10.35 ps in water), which contributes to its high polarization values [24] [20]. These characteristics suggest that Astrazon Orange G functions as a molecular rotor in solution, with theoretical calculations supporting this behavior [24] [20].

FTIR Spectroscopic Analysis

Fourier-transform infrared spectroscopy reveals characteristic absorption bands corresponding to the indolium structure, including indole C-H stretching, aromatic C=C vibrations, and N-H deformation modes [25]. The FTIR spectrum provides definitive identification of functional groups and can monitor structural changes during chemical transformations or degradation processes.

NMR Spectroscopic Data

Both ¹H NMR and ¹³C NMR spectroscopy provide detailed structural information for Astrazon Orange G [26] [27]. The spectra exhibit characteristic signals for the indolium ring system, methyl substituents, and the conjugated vinyl bridge connecting the two indole moieties. Chemical shift assignments enable complete structural characterization and purity assessment.

Electrochemical Properties and Redox Behavior

Astrazon Orange G demonstrates complex electrochemical behavior characteristic of cationic indolium dyes, exhibiting both oxidative and reductive processes under appropriate conditions [28] [29] [24].

Redox Activity

The compound exhibits reversible redox behavior similar to other cationic dyes, capable of undergoing both oxidation and reduction reactions depending on the applied potential and solution conditions [28] [29]. These electrochemical transformations can lead to structural modifications and color changes that are exploitable for various applications.

Electrochemical Oxidation Processes

Under oxidative conditions, Astrazon Orange G can undergo electron transfer reactions that may involve the indolium nitrogen centers or the conjugated π-system [28]. Advanced oxidation processes using persulfate activation with iron species have demonstrated effective degradation of the dye through sulfate radical generation [29].

Fluorescence-Based Electrochemical Sensors

The unique fluorescence properties of Astrazon Orange G, including its pH sensitivity and molecular rotor characteristics, make it a potential candidate for electrochemical sensor applications [24] [20]. The dye's fluorescence parameters change significantly in response to environmental factors such as viscosity, ionic strength, and the presence of specific biomolecules.

Environmental Electrochemical Fate

Electrochemical treatment methods have shown promise for complete mineralization of Astrazon Orange G in wastewater treatment applications [29]. The compound's susceptibility to electrochemical degradation enables the development of effective remediation strategies for textile industry effluents containing this dye.

GHS Hazard Statements

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant